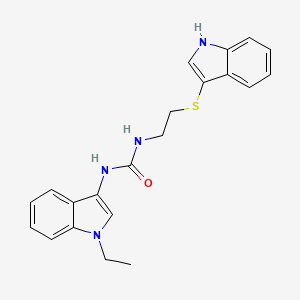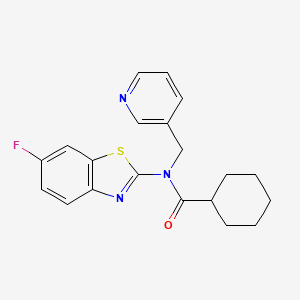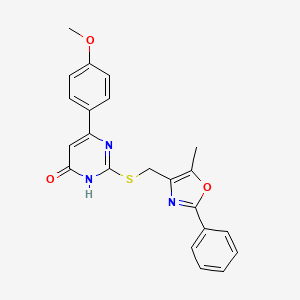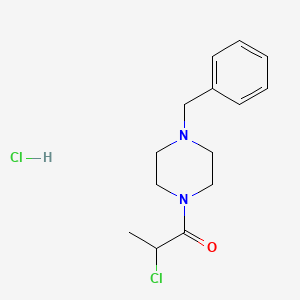![molecular formula C23H21N3O4S2 B2678997 2-{[5-(2-furyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide CAS No. 690644-83-8](/img/structure/B2678997.png)
2-{[5-(2-furyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[5-(2-furyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a furyl ring, a thieno[2,3-d]pyrimidin ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its multiple ring structures and functional groups. The furyl and thieno[2,3-d]pyrimidin rings contribute to the compound’s aromaticity, while the acetamide group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For instance, the furyl ring might undergo electrophilic substitution, while the acetamide group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarity of its functional groups, and its stability could be influenced by the aromaticity of its ring structures .科学的研究の応用
Carcinogenicity Studies
Research on 5-nitrofurans with heterocyclic substituents at the 2-position of the furan ring, including studies on N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide, has investigated their carcinogenic effects. These studies have shown significant tumor incidences in animal models, indicating the potential carcinogenic risk of these compounds and their importance in cancer research (Cohen et al., 1975).
Oxidative Rearrangement and Synthesis
The oxidative rearrangement of furan-2-carboximidamides into N1-acyl-N1-(2-furyl)ureas and further conversion into 2-acylaminofurans has been described. These reactions demonstrate the potential of furanyl compounds in synthesizing complex molecules with applications in pharmaceutical and organic chemistry (Bobošíková et al., 2001).
Antimicrobial Applications
Compounds with thieno[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives, including those with furanyl and thienyl groups, have been synthesized and evaluated for antimicrobial properties. These studies highlight the potential of such compounds in developing new antimicrobial agents (Altalbawy, 2013).
Topoisomerase Inhibition and Cytotoxicity
Novel indeno[1,2-b]pyridines with furyl or thienyl moieties have shown strong topoisomerase I and II inhibitory activity, comparable to known inhibitors like camptothecin and etoposide. These findings suggest the therapeutic potential of these compounds in cancer treatment (Kadayat et al., 2015).
Novel Routes to Heterocycles
Research on the addition and oxidative rearrangement of 3-furfurals and 3-furyl imines has opened new pathways to synthesize substituted furans and pyrroles. These heterocycles are crucial in drug development and materials science, underscoring the versatility of furanyl compounds in synthetic chemistry (Kelly et al., 2008).
将来の方向性
特性
IUPAC Name |
2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c27-19(24-12-16-8-4-10-29-16)14-32-23-25-21-20(17(13-31-21)18-9-5-11-30-18)22(28)26(23)15-6-2-1-3-7-15/h1-3,5-7,9,11,13,16H,4,8,10,12,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSPLXPKGJJIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Chlorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2678914.png)
![3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2678915.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2678918.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2678921.png)

![2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2678926.png)



![5-ethyl-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2678932.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2678936.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2678937.png)